(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol
Description
(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-derived compound featuring a cyclobutyl substituent at the 5-position, an ethyl group at the 1-position, and a hydroxymethyl (-CH2OH) moiety at the 4-position of the triazole ring.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(5-cyclobutyl-1-ethyltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-2-12-9(7-4-3-5-7)8(6-13)10-11-12/h7,13H,2-6H2,1H3 |
InChI Key |
BATLHXNDLPPSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CO)C2CCC2 |
Origin of Product |
United States |
Biological Activity
(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.
- Molecular Formula : C9H15N3O
- Molecular Weight : 181.23 g/mol
- IUPAC Name : (5-cyclobutyl-1-ethyltriazol-4-yl)methanol
- Canonical SMILES : CCN1C(=C(N=N1)CO)C2CCC2
Biological Activity Overview
The biological activity of this compound has been explored primarily through in vitro studies. Its potential applications include antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | |
| Escherichia coli | Inhibitory effects | |
| Methicillin-resistant S. aureus (MRSA) | Effective against resistant strains |
These compounds typically demonstrate their activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have reported cytotoxic effects on human cancer cell lines such as HeLa and A549.
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 30 | Induction of apoptosis | |
| A549 | 42 | Cell cycle arrest and apoptosis |
The mechanism of action is believed to involve the induction of apoptosis and the disruption of cellular signaling pathways critical for cancer cell survival.
Study on Antimicrobial Efficacy
In a study evaluating various triazole derivatives for their antimicrobial efficacy, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 μg/mL for certain strains, showcasing its potential as a lead compound in antibiotic development.
Study on Anticancer Properties
A detailed investigation into the anticancer effects revealed that treatment with this compound led to a marked decrease in cell proliferation in both HeLa and A549 cells. Flow cytometry analysis demonstrated an increase in the proportion of cells in the sub-G1 phase, indicating a rise in apoptotic cells post-treatment.
Scientific Research Applications
The compound (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by scientific findings and case studies.
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 154.17 g/mol
The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and antimicrobial applications. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research has shown that compounds similar to this compound exhibit significant antifungal activity against various pathogens. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species, which are common in clinical infections.
Antimicrobial Properties
Beyond antifungal effects, triazoles have been investigated for their broad-spectrum antimicrobial activity. Case studies indicate that this compound may inhibit bacterial growth by disrupting cell wall synthesis or function. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Pesticide Development
The unique structure of triazoles allows them to act as effective pesticides. Research has indicated that this compound can be utilized in formulating fungicides aimed at protecting crops from fungal diseases. Studies have shown that such compounds can significantly reduce the incidence of plant pathogens, thus improving crop yield and quality.
Cosmetic Formulations
Recent advancements in cosmetic science have highlighted the potential of triazole derivatives in skin care products due to their antimicrobial properties. The incorporation of this compound into formulations may enhance product stability and efficacy against microbial contamination.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | Mechanism of Action |
|---|---|---|
| Antifungal | Candida albicans | Inhibition of ergosterol synthesis |
| Aspergillus species | Disruption of cell membrane integrity | |
| Antimicrobial | Various bacteria | Inhibition of cell wall synthesis |
| Pesticidal | Plant fungal pathogens | Inhibition of fungal growth |
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited an IC50 value significantly lower than traditional antifungals, suggesting enhanced potency.
Case Study 2: Agricultural Impact
Research conducted by agricultural scientists demonstrated that applying triazole-based fungicides containing (5-Cyclobutyl-1-ethyl-1H-triazol) reduced fungal infections in crops by over 60%, leading to improved yields and reduced reliance on conventional chemical pesticides.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Ethyl vs.
Biological Activity Trends: Triazole-methanol derivatives exhibit diverse activities: α-glycosidase inhibition (e.g., ), antimicrobial action (e.g., ), and enzyme modulation (e.g., ). The target compound’s cyclobutyl substituent may confer unique interactions in these contexts. Carbaldehyde vs. Methanol: In , the 4-carbaldehyde analog (2b) showed higher α-glycosidase inhibition than the 4-methanol derivative (2a), suggesting that electronic effects (aldehyde vs. alcohol) critically modulate activity .
Synthetic Accessibility: The synthesis of triazole-methanol derivatives often employs azide-alkyne cycloaddition (e.g., ) or nucleophilic substitution (e.g., ). The cyclobutyl group in the target compound may require specialized reagents or conditions due to its strain.
Physicochemical and Structural Properties
Table 2: Molecular Properties and Interactions
Key Observations:
- Hydrogen Bonding : The hydroxymethyl group in all compounds enables hydrogen bonding, critical for enzyme inhibition (e.g., α-glycosidase ).
- Cyclobutyl Effects : The cyclobutyl group may reduce solubility compared to phenyl/benzyl analogs but enhance membrane permeability due to increased hydrophobicity.
Preparation Methods
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method to synthesize 1,2,3-triazoles with regioselectivity favoring 1,4-disubstituted triazoles. For this compound:
- Step 1: Synthesis of an alkyne bearing the cyclobutyl substituent (e.g., cyclobutylacetylene).
- Step 2: Reaction with an azide containing the ethyl substituent at N-1 or vice versa.
- Step 3: Post-cycloaddition functionalization at C-4 to introduce the hydroxymethyl group.
This method provides high yields and regioselectivity and is supported by extensive literature on triazole synthesis.
Functionalization of Preformed Triazole Core
Alternatively, starting from a preformed 1-ethyl-1H-1,2,3-triazole scaffold, the cyclobutyl group can be introduced via nucleophilic substitution or cross-coupling reactions at C-5, followed by hydroxymethylation at C-4.
- Hydroxymethylation is commonly achieved by reaction with formaldehyde or paraformaldehyde under basic or acidic conditions.
- For example, (1-ethyl-1H-1,2,3-triazol-5-yl)methanol analogues are synthesized by treating the triazole with formaldehyde in aqueous or alcoholic solvents, often catalyzed by triethylamine or under reflux.
Mesylate Intermediate Route
In some analogues, the hydroxymethyl group is introduced via a mesylate intermediate:
- The corresponding alcohol is converted to a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane.
- This mesylate can then be displaced by nucleophiles or further transformed to yield the hydroxymethyl functionality.
Representative Experimental Conditions and Yields
Detailed Research Findings
- Hydroxymethylation Efficiency: Studies show that hydroxymethylation of triazoles proceeds efficiently in the presence of triethylamine and formaldehyde, yielding high-purity products with yields up to 96% under mild conditions.
- Mesylate Intermediates: Conversion of alcohols to mesylates using methanesulfonyl chloride in dichloromethane with triethylamine is a reliable method, achieving yields between 84-97% and facilitating subsequent substitution reactions.
- Substituent Effects: The cyclobutyl group at C-5 is introduced prior to or during triazole ring formation, as direct substitution on the triazole ring is challenging due to aromatic stability. Cyclobutylacetylene derivatives are preferred starting materials for azide-alkyne cycloaddition.
- Purification: Silica gel chromatography and recrystallization are commonly employed to isolate the final product with high purity.
Summary Table of Analogous Compound Preparations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
